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Compound of Interest

Compound Name: Disperse Red 82

Cat. No.: B1580610

. ## Synthesis Pathway of C.I. Disperse Red 82: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.l. Disperse Red 82 is a high-energy monoazo disperse dye characterized by its bluish-red
hue and excellent fastness properties, making it suitable for dyeing polyester and its blended
fabrics. Its synthesis is a well-established industrial process involving a two-step reaction
sequence: the diazotization of a substituted aromatic amine followed by an azo coupling
reaction with a suitable coupling component. This technical guide provides an in-depth
overview of the synthesis pathway of C.I. Disperse Red 82, including a representative
experimental protocol, a summary of key material properties, and a discussion of the
underlying chemical principles. While specific quantitative data such as reaction yield and purity
for this exact dye are not readily available in public literature, this guide presents a composite
protocol based on established methods for analogous azo dye syntheses.

Overview of the Synthesis Pathway

The manufacturing process for C.l. Disperse Red 82 is centered around the formation of a
stable azo bridge (-N=N-) that connects two aromatic ring systems. This is achieved through a
classic diazotization-coupling sequence.

The two primary precursors for the synthesis are:

o Diazo Component: 2-Cyano-4-nitroaniline
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e Coupling Component: N,N-bis(2-acetoxyethyl)aniline
The overall reaction can be summarized in two main stages:

Stage 1: Diazotization of 2-Cyano-4-nitroaniline In this step, the primary aromatic amine, 2-
Cyano-4-nitroaniline, is converted into a highly reactive diazonium salt. This is typically
achieved by treating the amine with a source of nitrous acid (HNO:z) under strongly acidic
conditions and at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Stage 2: Azo Coupling Reaction The resulting diazonium salt solution is then introduced to the
coupling component, N,N-bis(2-acetoxyethyl)aniline. The diazonium salt acts as an electrophile
and attacks the electron-rich aromatic ring of the coupling component, typically at the para-
position, to form the final azo dye molecule.

The following diagram illustrates the chemical structures of the reactants and the final product.

A diagram of the key chemical structures.

Physicochemical and Identification Data

The key identification and property data for the reactants and the final product are summarized
in the table below for easy reference.
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_ 2-Cyano-4- N,N-bis(2-
Compound C.l. Disperse Red 82 ) N N
nitroaniline acetoxyethyl)aniline
. : N-
C.1. 11140, Disperse 2-Amino-5- ) )
Synonyms ) ) o Phenyldiethanolamine
Rubine SE-BBL nitrobenzonitrile )
diacetate
30124-94-8, 12223-
CAS Number 17420-30-3 3031-66-3
42-6
Molecular Formula C21H21Ns06 C7HsN3z0:2 C14H19NO4
Molecular Weight 439.42 g/mol 163.14 g/mol 265.30 g/mol
Yellow to orange Viscous liquid or low-
Appearance Dark brown powder ) ) )
crystalline powder melting solid
) ) Insoluble in water,
» ) Sparingly soluble in ) )
Solubility Insoluble in water soluble in organic

water

solvents

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure compiled from general

methodologies for the synthesis of similar disperse azo dyes. It is intended for informational

purposes and should be adapted and optimized under controlled laboratory conditions.

Materials and Reagents

e 2-Cyano-4-nitroaniline

o Concentrated Sulfuric Acid (98%)

e Sodium Nitrite (NaNO2)

e Sulfamic Acid (or Urea)

» N,N-bis(2-acetoxyethyl)aniline

e Acetic Acid
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Sodium Acetate

Ice

Methanol

Deionized Water

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add
2-Cyano-4-nitroaniline (1.0 eq.) to a mixture of concentrated sulfuric acid and water (or a
mixture of acetic and propionic acids) pre-cooled to 0-5 °C in an ice-salt bath.

Stir the mixture until a fine, uniform suspension is obtained.
Prepare a solution of sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes,
ensuring the temperature is strictly maintained between 0 °C and 5 °C. A slight excess of
nitrous acid should be maintained, which can be checked with starch-iodide paper.

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60
minutes to ensure the diazotization is complete.

Any excess nitrous acid can be quenched by the careful addition of a small amount of
sulfamic acid or urea until a negative test on starch-iodide paper is observed. Keep the
resulting diazonium salt solution cold for the next step.

Step 2: Preparation of the Coupling Component Solution

e In a separate beaker, dissolve N,N-bis(2-acetoxyethyl)aniline (1.0 eq.) in a suitable solvent

such as glacial acetic acid.

e Cool this solution to 0-5 °C in an ice bath.
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Step 3: Azo Coupling and Product Isolation

Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component
solution from Step 2 with vigorous stirring.

Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

The pH of the coupling medium may be adjusted by adding a buffer, such as sodium acetate,
to facilitate the coupling reaction.

A colored precipitate of C.l. Disperse Red 82 will form.

Continue stirring the mixture for several hours (e.g., 2-4 hours) while allowing it to slowly
warm to room temperature to ensure the reaction goes to completion.

Isolate the crude dye product by vacuum filtration.

Wash the filter cake thoroughly with cold water to remove residual acids and salts, followed
by a wash with a solvent like methanol to remove unreacted starting materials.

Dry the purified dye product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Synthesis Workflow and Logic

The following diagrams visualize the overall synthesis pathway and the experimental workflow.
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Figure 2. Synthesis Pathway of C.I. Disperse Red 82

Click to download full resolution via product page

A flowchart of the synthesis reaction steps.
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Figure 3. Experimental Workflow
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A flowchart of the laboratory workflow.
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Quantitative Data

Specific yield and purity data for the synthesis of C.I. Disperse Red 82 are not extensively
reported in peer-reviewed literature. However, for similar monoazo disperse dyes synthesized
from substituted nitroanilines, the yields can vary significantly based on the purity of the starting
materials and the optimization of reaction conditions.

Typical Range for Similar
Parameter Notes
Dyes

Yields are highly dependent on
the precise control of
temperature during
) ) diazotization and coupling, as

Reaction Yield 70% - 95% o
well as the efficiency of the
coupling reaction. Side
reactions can lower the overall

yield.

Commercial disperse dyes
undergo rigorous purification
and formulation with dispersing
Purity >95% (for commercial grades) agents. Laboratory synthesis
purity will depend on the
effectiveness of the washing

and recrystallization steps.

Conclusion

The synthesis of C.I. Disperse Red 82 follows a conventional and robust chemical pathway
common to the production of many azo dyes. The process is critically dependent on careful
temperature control during the diazotization step to prevent the decomposition of the unstable
diazonium salt. The subsequent coupling reaction is an efficient electrophilic aromatic
substitution that leads to the formation of the final colored product. While a precise, publicly
documented protocol is scarce, the principles and representative methods outlined in this guide
provide a solid foundation for the laboratory-scale synthesis and further research into this
important class of disperse dyes.
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 To cite this document: BenchChem. [Synthesis pathway of C.I. Disperse Red 82].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580610#synthesis-pathway-of-c-i-disperse-red-82]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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